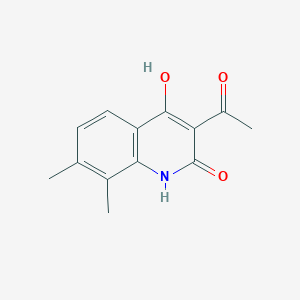

3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one

Beschreibung

Eigenschaften

IUPAC Name |

3-acetyl-4-hydroxy-7,8-dimethyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-6-4-5-9-11(7(6)2)14-13(17)10(8(3)15)12(9)16/h4-5H,1-3H3,(H2,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFXNUARONUEQJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=C(C(=O)N2)C(=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716410 | |

| Record name | 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63768-46-7 | |

| Record name | 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Novel Synthesis Methods for 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one: A Guide for Advanced Drug Discovery

An In-Depth Technical Guide for Medicinal Chemists

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its wide range of biological activities.[1][2] Its derivatives are pivotal in the development of novel drugs targeting conditions from bacterial infections to neurodegenerative diseases.[2] The specific analogue, 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one, combines the key pharmacophoric elements of a 4-hydroxy-2-quinolone with a reactive 3-acetyl group, making it a versatile intermediate for creating libraries of new chemical entities. The 7,8-dimethyl substitution pattern allows for fine-tuning of steric and electronic properties, which can significantly impact target binding and pharmacokinetic profiles.

This guide provides an in-depth exploration of synthetic strategies for this target molecule, moving from classical thermal cyclizations to modern, efficient, and environmentally benign methodologies. As senior application scientists, our focus is not merely on the "how" but the "why"—elucidating the mechanistic rationale behind procedural choices to empower researchers in their synthetic endeavors.

Retrosynthetic Analysis: Deconstructing the Target

A logical retrosynthetic approach simplifies the synthetic challenge. The target molecule can be disconnected at the C3-acetyl bond and the amide bond of the heterocyclic ring. This reveals two primary synthons: a 4-hydroxy-7,8-dimethylquinolin-2(1H)-one intermediate and an acetylating agent. The quinolinone core itself can be traced back to a substituted aniline—in this case, 2,3-dimethylaniline—and a malonic acid derivative, which are readily available starting materials.

Caption: Retrosynthetic pathway for the target molecule.

Part 1: The Classical Approach: Thermal Cyclization

The traditional synthesis of the 4-hydroxyquinolin-2-one core relies on the thermal condensation of an aniline with a β-ketoester or a malonic ester derivative, known as the Conrad-Limpach-Knorr synthesis or the Gould-Jacobs reaction, respectively.[3][4]

Mechanism: The Gould-Jacobs Reaction

The synthesis begins with the condensation of 2,3-dimethylaniline with diethyl malonate. This reaction typically proceeds through two key stages:

-

Initial Condensation: The aniline displaces an ethoxy group from diethyl malonate to form an enamine intermediate. This step often requires moderate heat.

-

Thermal Cyclization: The crucial ring-closing step requires significantly higher temperatures (typically 250-300 °C). At this temperature, an intramolecular Claisen condensation occurs, where the aniline nitrogen attacks one of the ester carbonyls, followed by the elimination of ethanol to form the heterocyclic ring.[5]

Caption: Experimental workflow for the quinolinone core synthesis.

Step 1: Synthesis of 4-Hydroxy-7,8-dimethylquinolin-2(1H)-one

-

Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine 2,3-dimethylaniline (1.21 g, 10 mmol), diethyl malonate (2.40 g, 15 mmol, 1.5 equiv.), and Bismuth(III) chloride (0.63 g, 2 mmol, 0.2 equiv.). [6]2. Solvent Addition: Add 3 mL of absolute ethanol to the vial.

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 15 minutes. Monitor the reaction progress by TLC (thin-layer chromatography).

-

Work-up: After cooling the vessel to room temperature, pour the reaction mixture into 50 mL of ice-cold water. A precipitate will form.

-

Purification: Collect the solid by vacuum filtration. Wash the crude product with cold ethanol (2 x 10 mL) to remove unreacted starting materials. Dry the solid under vacuum to yield the desired 4-hydroxy-7,8-dimethylquinolin-2(1H)-one. The product can be further purified by recrystallization if necessary.

Step 2: Synthesis of 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one

-

Reagent Preparation: To a solution of the 4-hydroxy-7,8-dimethylquinolin-2(1H)-one (1.0 g, 4.9 mmol) in 15 mL of dry toluene, add acetyl chloride (0.42 g, 5.4 mmol, 1.1 equiv.).

-

Reaction: Heat the mixture to reflux (approx. 110°C) for 2 hours.

-

Work-up: Cool the reaction mixture to room temperature. The product will precipitate from the solution.

-

Purification: Collect the solid by vacuum filtration, wash with cold hexanes, and dry to afford the final product, 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one.

This self-validating protocol incorporates a catalyst that can be easily handled and a microwave-assisted step that ensures rapid and efficient conversion, providing a reliable and scalable method for drug development professionals.

References

Sources

- 1. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]

- 2. SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: A VERSATILE PLATFORM FOR ADVANCED ORGANIC AND MEDICINAL CHEMISTRY | Journal of the Chilean Chemical Society [jcchems.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 5. iipseries.org [iipseries.org]

- 6. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one: A Technical Guide for Preclinical Investigation

Introduction: The Quinolinone Scaffold as a Privileged Structure in Medicinal Chemistry

The quinolin-2(1H)-one core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities.[1] Derivatives of this core have been successfully developed as antimalarial, antibacterial, anticancer, and anti-inflammatory agents.[1][2] The biological activities of quinolinone derivatives are often modulated by the nature and position of substituents on the heterocyclic ring. This guide focuses on the specific derivative, 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one, a compound whose biological potential remains largely unexplored in publicly available literature. However, based on the well-documented activities of structurally related quinolinones, this molecule represents a promising candidate for investigation in several key therapeutic areas.[3]

This technical guide provides a comprehensive framework for researchers and drug development professionals to explore the biological activities of 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one. We will delve into the anticipated biological activities, supported by evidence from analogous compounds, and provide detailed, field-proven protocols for in vitro evaluation. The causality behind experimental choices is explained to ensure a thorough understanding of the methodologies.

Anticipated Biological Activities and Investigative Framework

Based on the extensive literature on quinolinone derivatives, 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one is hypothesized to possess significant antimicrobial, anticancer, and anti-inflammatory properties. The presence of the acetyl group at the 3-position, the hydroxyl group at the 4-position, and the dimethyl substitution at the 7 and 8 positions are expected to influence the molecule's electronic and steric properties, thereby impacting its interaction with biological targets.[3]

The following sections will detail the rationale behind these anticipated activities and provide robust protocols for their investigation.

Part 1: Antimicrobial Activity Evaluation

Quinoline derivatives have a long-standing history as effective antimicrobial agents.[2][4] The mechanism of action for many quinolone antibacterials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[3] The structural features of 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one suggest its potential to interfere with microbial growth.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is a standardized and widely accepted method for determining the MIC of a novel compound against various microorganisms.[5][6] This quantitative assay allows for the determination of the lowest concentration of the compound that inhibits visible microbial growth.[7]

Principle: This method involves challenging a standardized suspension of a test microorganism with serial dilutions of the compound in a liquid growth medium. Following incubation, the presence or absence of visible growth is assessed to determine the MIC.

Step-by-Step Methodology:

-

Preparation of Bacterial Inoculum:

-

Aseptically select 3-5 well-isolated colonies of the test bacterium from a fresh agar plate.

-

Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Incubate the culture at an appropriate temperature (e.g., 37°C) until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5]

-

Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium within a 96-well microtiter plate. The concentration range should be selected based on the expected potency of the compound.[5]

-

-

Inoculation and Incubation:

-

Determination of MIC:

-

After incubation, visually inspect the plate for turbidity, which indicates bacterial growth.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.[7]

-

Data Presentation:

| Test Microorganism | Gram Stain | Compound Concentration (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Positive Control |

| Staphylococcus aureus | Positive | e.g., 0.5-64 | e.g., Vancomycin | [Insert Data] | [Insert Data] |

| Escherichia coli | Negative | e.g., 0.5-64 | e.g., Ciprofloxacin | [Insert Data] | [Insert Data] |

| Pseudomonas aeruginosa | Negative | e.g., 0.5-64 | e.g., Gentamicin | [Insert Data] | [Insert Data] |

| Candida albicans | N/A (Fungus) | e.g., 0.5-64 | e.g., Fluconazole | [Insert Data] | [Insert Data] |

Workflow Diagram:

Caption: Workflow for the Broth Microdilution Assay.

Part 2: Anticancer Activity Evaluation

The quinolinone scaffold is a key component of several approved and investigational anticancer drugs.[3] These compounds can exert their effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and cell cycle arrest.[3] The cytotoxic potential of 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one against various cancer cell lines warrants thorough investigation.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of potential anticancer agents.[8][9]

Principle: The assay is based on the ability of mitochondrial dehydrogenases in viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of living cells and can be quantified by measuring the absorbance of the dissolved crystals.[9]

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest and count the cancer cells of interest.

-

Seed the cells into a 96-well plate at a predetermined optimal density to ensure they are in the exponential growth phase during the assay.[8]

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Cell Treatment:

-

Prepare serial dilutions of 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one in the appropriate cell culture medium.

-

After 24 hours, replace the medium in the wells with the medium containing the different concentrations of the test compound.

-

Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).[5]

-

Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully aspirate the MTT-containing medium.

-

Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[8][10]

-

Data Presentation:

| Cancer Cell Line | Compound Concentration (µM) | % Cell Viability | IC₅₀ (µM) |

| e.g., MCF-7 (Breast) | [Concentration Range] | [Insert Data] | [Insert Data] |

| e.g., A549 (Lung) | [Concentration Range] | [Insert Data] | [Insert Data] |

| e.g., HCT116 (Colon) | [Concentration Range] | [Insert Data] | [Insert Data] |

Workflow Diagram:

Caption: Workflow of the MTT Cytotoxicity Assay.

Part 3: Anti-inflammatory Activity Evaluation

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Quinoline derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory enzymes or the stabilization of cellular membranes.[1]

Experimental Protocol: In Vitro Anti-inflammatory Assays

Simple and reliable in vitro assays can provide a preliminary assessment of the anti-inflammatory potential of 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one.

Principle: Denaturation of proteins is a well-documented cause of inflammation.[11] This assay assesses the ability of a compound to inhibit the heat-induced denaturation of a protein, such as bovine serum albumin (BSA).[12]

Step-by-Step Methodology:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing 0.5% w/v BSA and various concentrations of the test compound (e.g., 100-500 µg/ml).[12]

-

A control group without the test compound and a standard drug group (e.g., diclofenac sodium) should be included.

-

-

Incubation:

-

Measurement:

-

After cooling to room temperature, add phosphate-buffered saline (PBS) to each tube.

-

Measure the turbidity of the solutions using a spectrophotometer at 660 nm.[12]

-

-

Calculation:

-

The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = (1 - (Absorbance of Test Sample / Absorbance of Control)) x 100[11]

-

Principle: The integrity of the red blood cell membrane is analogous to the lysosomal membrane.[12] Stabilization of the HRBC membrane against hypotonicity-induced lysis can be an indicator of anti-inflammatory activity, as it suggests the ability to stabilize lysosomal membranes and prevent the release of pro-inflammatory enzymes.[12]

Step-by-Step Methodology:

-

Preparation of HRBC Suspension:

-

Collect a blood sample from a healthy volunteer who has not taken any NSAIDs for two weeks.[12]

-

Mix the blood with an equal volume of Alsever's solution.

-

Centrifuge the mixture, discard the supernatant, and wash the packed red blood cells with isosaline.

-

Prepare a 10% v/v suspension of the HRBCs in isosaline.

-

-

Assay Procedure:

-

Prepare reaction mixtures containing the HRBC suspension, a hypotonic buffer, and various concentrations of the test compound.

-

Include a control group without the test compound and a standard drug group.

-

-

Incubation and Measurement:

-

Incubate the mixtures at 37°C for 30 minutes.

-

Centrifuge the mixtures and measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

-

-

Calculation:

-

The percentage of membrane stabilization is calculated based on the reduction in hemolysis in the presence of the test compound compared to the control.

-

Data Presentation:

| Assay | Compound Concentration (µg/mL) | % Inhibition/Stabilization |

| Protein Denaturation | [Concentration Range] | [Insert Data] |

| HRBC Membrane Stabilization | [Concentration Range] | [Insert Data] |

Logical Relationship Diagram:

Caption: Logical diagram illustrating the in vitro assessment of anti-inflammatory potential.

Conclusion and Future Directions

This technical guide provides a foundational framework for the systematic evaluation of the biological activities of 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one. The provided protocols are robust, well-established, and designed to yield reliable preliminary data on the antimicrobial, anticancer, and anti-inflammatory potential of this novel compound. Positive results from these in vitro studies would warrant further investigation, including mechanism of action studies, in vivo efficacy testing in relevant animal models, and comprehensive safety and toxicological profiling. The exploration of this and other substituted quinolinone derivatives holds significant promise for the discovery of new therapeutic agents to address unmet medical needs.

References

- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit

- BenchChem. (2025). MTT Assay for Anticancer Agent 158 Cytotoxicity.

- BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.).

- BenchChem. (2025). Antimicrobial Susceptibility Testing of Novel Compounds.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024).

- Springer Nature Experiments. (n.d.). MTT Assay Protocol.

- Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (n.d.).

- Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.).

- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013).

- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). [Source Not Available]

- Abcam. (n.d.). MTT assay protocol.

- MTT Assay Protocol for Cell Viability and Prolifer

- Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2025).

- In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024).

- In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. (n.d.). [Source Not Available]

- Recent update on antibacterial and antifungal activity of quinoline scaffolds. (2020). PubMed.

- Synthesis of 3-acetyl-4-hydroxyquinolin-2(1H)-one (2a). (n.d.).

- Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry.

- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.). PubMed Central.

- In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. (n.d.).

- Synthesis of 3-acetyl-4-hydroxy-1-methyl-2-quinolinone (6). Reagents... (n.d.).

- (PDF) Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. (2018).

- Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. (2025).

- BenchChem. (2025). Biological Activity of 3-Acetyl-6-bromoquinolin-4(1H)-one Derivatives: A Technical Guide for Drug Development.

- Synthesis of 3‐acetyl‐ 4‐hydroxyquinolin‐2(1H)‐one. (n.d.).

- Mechanism of action of 4-hydroxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one, a very active angular furocoumarin-like sensitizer. (n.d.). PubMed.

- Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. (n.d.). MDPI.

- Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025). PubMed Central.

- 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applic

- 3-Acetyl-4-hydroxycoumarin: Synthesis, Reactions and Applications. (n.d.).

- 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applic

- (PDF) Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. (n.d.).

-

Synthesis, Crystal Structure and Anticancer Activity of Novel Derivatives of Ethyl 1-(4-oxo-8-aryl-4,6,7,8-tetrahydroimidazo[2,1-c][8][13]triazin-3-yl)formate. (n.d.). PubMed.

Sources

- 1. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. researchgate.net [researchgate.net]

- 12. bbrc.in [bbrc.in]

- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Mechanism of Action of 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active compounds.[1] This technical guide delves into the putative mechanism of action of a specific derivative, 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one. While direct, extensive research on this particular molecule is nascent, a comprehensive analysis of structurally related compounds allows for the formulation of a scientifically grounded hypothesis regarding its biological targets and cellular effects. This document synthesizes existing literature on quinolin-2-one derivatives to propose potential mechanisms, outlines detailed experimental protocols for their validation, and provides a forward-looking perspective for future research and drug development endeavors.

Introduction: The Quinolin-2(1H)-one Core

Quinolin-2(1H)-ones, also known as carbostyrils, are a class of heterocyclic compounds that have garnered significant attention in the pharmaceutical sciences. Their versatile structure has been a template for the development of therapeutic agents across a wide range of disease areas, including oncology, infectious diseases, and neurology.[1] The biological activity of these derivatives is often dictated by the nature and position of substituents on the quinolinone ring system. Notably, compounds belonging to the broader quinolone class are well-established antibacterial agents.[2][3] Furthermore, specific derivatives have shown promise as anticancer, anti-inflammatory, and neuroprotective agents.[4][5][6]

This guide focuses on 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one, a molecule that combines the foundational quinolin-2-one scaffold with key functional groups that suggest a potential for specific and potent biological activity.

Compound Profile: 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one

The chemical structure of 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one is characterized by:

-

A quinolin-2(1H)-one core , providing the fundamental bicyclic framework.

-

A 4-hydroxy group , which can participate in hydrogen bonding and may be crucial for receptor interaction.

-

A 3-acetyl group , which introduces a potential point of interaction and can influence the electronic properties of the ring system.

-

7,8-dimethyl substitution on the benzene ring, which can impact lipophilicity, metabolic stability, and receptor binding specificity.

The presence of the 3-acyl-4-hydroxyquinolin-2(1H)-one moiety is particularly noteworthy, as this structural motif has been identified in compounds with specific neurological activity.[7]

Postulated Mechanisms of Action

Based on the available literature for structurally analogous compounds, two primary mechanisms of action are proposed for 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one:

Antagonism of the NMDA Receptor Glycine Site

A compelling body of evidence suggests that 3-acyl-4-hydroxyquinolin-2(1H)-ones can act as antagonists at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[7] The NMDA receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a key role in synaptic plasticity, learning, and memory. However, its overactivation is implicated in a variety of neuropathological conditions, including epilepsy and neurodegenerative diseases. The glycine site on the NMDA receptor is a co-agonist site, meaning that both glutamate and glycine (or D-serine) must bind for the receptor to be fully activated. Antagonists of this site can modulate receptor activity, offering a potential therapeutic avenue for conditions characterized by excessive NMDA receptor signaling.

The 4-hydroxy-quinolin-2-one core is a known pharmacophore for glycine site antagonists. It is hypothesized that 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one adopts a conformation that allows it to bind to the glycine site, thereby preventing the binding of the co-agonist and reducing NMDA receptor-mediated neuronal excitation. This suggests potential applications as an anticonvulsant or neuroprotective agent.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The broader class of quinolones are renowned for their antibacterial activity, which they exert by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][8] These type II topoisomerases are responsible for managing the topological state of bacterial DNA during replication, transcription, and repair.[8] By forming a complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA, leading to the accumulation of double-strand breaks and ultimately bacterial cell death.[3][8]

While the "classic" quinolone antibiotics typically feature a carboxylic acid at the 3-position, the structural similarity of the quinolin-2(1H)-one core suggests that 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one could potentially exhibit antibacterial properties. The 3-acetyl group may interact with the enzyme-DNA complex in a manner that disrupts its function. This hypothesis warrants investigation, particularly in the context of rising antibiotic resistance.

Proposed Experimental Validation

To rigorously test the postulated mechanisms of action, a series of in vitro and cell-based assays are proposed.

NMDA Receptor Glycine Site Binding Assay

Objective: To determine the affinity of 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one for the glycine binding site of the NMDA receptor.

Methodology: A competitive radioligand binding assay will be employed.

Protocol:

-

Membrane Preparation: Synaptic membranes will be prepared from rat forebrains.

-

Assay Buffer: Prepare a buffer solution (e.g., 50 mM Tris-acetate, pH 7.4).

-

Radioligand: [³H]glycine or a specific glycine site antagonist radioligand will be used.

-

Competition Assay:

-

Incubate the synaptic membranes with a fixed concentration of the radioligand and varying concentrations of 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one.

-

Non-specific binding will be determined in the presence of a high concentration of a known glycine site antagonist (e.g., 7-chlorokynurenic acid).

-

-

Incubation and Filtration: Incubate the mixture, followed by rapid filtration to separate bound and free radioligand.

-

Scintillation Counting: The radioactivity on the filters will be quantified using a scintillation counter.

-

Data Analysis: The IC₅₀ (inhibitory concentration 50%) will be calculated by non-linear regression analysis of the competition curve. The Ki (inhibition constant) will be determined using the Cheng-Prusoff equation.

Expected Outcome: A low Ki value would indicate high-affinity binding to the NMDA receptor glycine site, supporting the proposed mechanism.

DNA Gyrase and Topoisomerase IV Inhibition Assays

Objective: To assess the inhibitory activity of 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one against bacterial DNA gyrase and topoisomerase IV.

Methodology: Enzyme inhibition assays using purified enzymes.

Protocol:

-

Enzyme and DNA Substrate: Obtain purified DNA gyrase and topoisomerase IV, along with their respective DNA substrates (e.g., relaxed and supercoiled plasmids).

-

Reaction Buffer: Prepare appropriate reaction buffers for each enzyme.

-

Inhibition Assay:

-

Incubate the enzyme with its DNA substrate in the presence of varying concentrations of 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one.

-

A known quinolone antibiotic (e.g., ciprofloxacin) will be used as a positive control.

-

-

Reaction Termination and Analysis: Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.

-

Data Quantification: Quantify the amount of supercoiled or decatenated DNA to determine the IC₅₀ value for each enzyme.

Expected Outcome: A dose-dependent inhibition of enzyme activity would suggest that the compound acts as a topoisomerase inhibitor.

In Vitro Antimicrobial Activity

Objective: To determine the minimum inhibitory concentration (MIC) of 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one against a panel of pathogenic bacteria.

Methodology: Broth microdilution method.[1]

Protocol:

-

Bacterial Strains: Use a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Compound Preparation: Prepare serial two-fold dilutions of the compound in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized bacterial suspension.

-

Inoculation and Incubation: Inoculate each well with the bacterial suspension and incubate under appropriate conditions.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Expected Outcome: Low MIC values against the tested strains would confirm its antibacterial activity.

Data Presentation and Visualization

Table 1: Hypothetical Comparative Activity Profile

| Compound | NMDA Receptor Glycine Site Ki (nM) | DNA Gyrase IC₅₀ (µM) | S. aureus MIC (µg/mL) |

| 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one | To be determined | To be determined | To be determined |

| Reference Antagonist (e.g., 7-CKA) | 10 | >100 | >100 |

| Reference Antibiotic (e.g., Ciprofloxacin) | >1000 | 0.5 | 0.25 |

Diagram 1: Proposed NMDA Receptor Antagonism Workflow

Caption: Experimental workflow for validating NMDA receptor antagonism.

Diagram 2: Proposed Antibacterial Mechanism Workflow

Caption: Experimental workflow for validating antibacterial mechanism.

Structure-Activity Relationship (SAR) Insights

The existing literature on quinolin-2-one derivatives allows for some preliminary SAR deductions:

-

The 4-hydroxy group is often critical for activity, likely acting as a hydrogen bond donor or acceptor in the binding pocket of the target protein.

-

The 3-acetyl group , compared to a carboxylic acid, may alter the compound's polarity and ability to chelate metal ions, which can be important for antibacterial activity. Its size and conformation will be critical for fitting into the binding site.

-

The 7,8-dimethyl substitutions are likely to increase lipophilicity, which could enhance membrane permeability and oral bioavailability. These groups can also provide steric hindrance or favorable van der Waals interactions within the target's binding site, potentially increasing potency and selectivity.

Conclusion and Future Directions

3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one is a promising compound with the potential for significant biological activity. Based on a thorough analysis of related structures, its most probable mechanisms of action are antagonism of the NMDA receptor glycine site and inhibition of bacterial topoisomerases. The proposed experimental workflows provide a clear path to validating these hypotheses.

Future research should focus on:

-

Lead Optimization: If the initial hypotheses are confirmed, further chemical modifications could be explored to enhance potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Promising results from in vitro and cell-based assays should be followed by studies in animal models of epilepsy, neurodegeneration, or bacterial infections.

-

Target Deconvolution: Broader screening against a panel of receptors and enzymes could uncover additional, unanticipated mechanisms of action.

This in-depth guide provides a solid foundation for initiating a comprehensive investigation into the mechanism of action of 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one, with the ultimate goal of unlocking its therapeutic potential.

References

- Therapeutic Potential of Quinolin-2(1H)-one Hybrids as Anticancer Agents. (n.d.). PubMed.

- Koga, Y., et al. (1998). 2(1H)-quinolinone derivatives as novel anti-arteriostenotic agents showing anti-thrombotic and anti-hyperplastic activities. Bioorganic & Medicinal Chemistry Letters, 8(12), 1471-6.

- Quinolin-2-one derivatives as antimicrobial and anticancer agents. (n.d.).

- Natural products and bioactive drugs containing a quinolin-2(1H)-one moiety. (n.d.).

- Quinolin-2-one Derivatives: A Comprehensive Review for Drug Discovery. (n.d.). BenchChem.

- 3-Acyl-4-hydroxyquinolin-2(1H)-ones. Systemically active anticonvulsants acting by antagonism at the glycine site of the N-methyl-D-aspartate receptor complex. (1995). Journal of Medicinal Chemistry.

- Verbist, L. (1986). Quinolones: pharmacology. Pharmaceutisch Weekblad Scientific Edition, 8(1), 22-5.

- Quinolone antibiotic. (n.d.). In Wikipedia.

- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quinolones: pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 4. Therapeutic Potental of Quinolin-2 H-one Hybrids as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data for 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one (NMR, IR, MS)

Introduction

3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one is a heterocyclic compound belonging to the quinolinone class. The quinolinone scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes. This guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one. The predictions are based on established principles of spectroscopy and data from structurally analogous compounds.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5 | s | 1H | -OH |

| ~7.4 | d | 1H | H-5 |

| ~7.1 | d | 1H | H-6 |

| ~3.5 | s | 1H | N-H |

| ~2.7 | s | 3H | -COCH₃ |

| ~2.4 | s | 3H | 7-CH₃ |

| ~2.3 | s | 3H | 8-CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~204 | C=O (acetyl) |

| ~175 | C-2 (C=O, quinolinone) |

| ~160 | C-4 |

| ~140 | C-8a |

| ~135 | C-7 |

| ~128 | C-8 |

| ~125 | C-5 |

| ~120 | C-6 |

| ~115 | C-4a |

| ~105 | C-3 |

| ~30 | -COCH₃ |

| ~20 | 7-CH₃ |

| ~15 | 8-CH₃ |

Table 3: Predicted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch |

| 3200-3100 | Medium | N-H stretch |

| ~3050 | Weak | Aromatic C-H stretch |

| ~2950 | Weak | Aliphatic C-H stretch |

| ~1700 | Strong | C=O stretch (acetyl) |

| ~1650 | Strong | C=O stretch (quinolinone) |

| ~1600, ~1550, ~1480 | Medium-Strong | C=C aromatic ring stretch |

| ~1360 | Medium | C-H bend (methyl) |

| ~1250 | Medium | C-N stretch |

| 800-700 | Strong | Aromatic C-H out-of-plane bend |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Proposed Fragment |

| 231 | [M]⁺ |

| 216 | [M - CH₃]⁺ |

| 188 | [M - COCH₃]⁺ |

| 160 | [M - COCH₃ - CO]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1]

Recommended Experimental Protocol

A standard protocol for acquiring NMR spectra of heterocyclic compounds involves dissolving approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent, such as DMSO-d₆.[2] The use of DMSO-d₆ is recommended as it can solubilize a wide range of organic compounds and its residual solvent peak does not interfere with the signals of interest. A high-field NMR spectrometer (e.g., 500 MHz) is preferable for better signal dispersion.[3] Both 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments should be performed for a comprehensive structural assignment.[4]

Predicted ¹H NMR Spectrum and Detailed Interpretation

The predicted ¹H NMR spectrum of 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one in DMSO-d₆ is expected to show seven distinct signals:

-

-OH Proton (~11.5 ppm, singlet): The hydroxyl proton at C-4 is expected to be highly deshielded due to intramolecular hydrogen bonding with the acetyl carbonyl group, appearing as a broad singlet.

-

Aromatic Protons (H-5 and H-6, ~7.4 and ~7.1 ppm, doublets): The two aromatic protons on the benzene ring will appear as doublets due to coupling with each other. The specific chemical shifts are influenced by the electron-donating methyl groups at positions 7 and 8.

-

N-H Proton (~3.5 ppm, singlet): The proton on the nitrogen atom of the quinolinone ring is expected to appear as a broad singlet in the mid-field region.

-

Acetyl Protons (-COCH₃, ~2.7 ppm, singlet): The three protons of the acetyl group will give rise to a sharp singlet.

-

Methyl Protons (7-CH₃ and 8-CH₃, ~2.4 and ~2.3 ppm, singlets): The two methyl groups on the aromatic ring will each appear as a singlet. Their exact chemical shifts can be confirmed with 2D NMR experiments.

Caption: Predicted ¹H-¹H COSY correlations.

Predicted ¹³C NMR Spectrum and Detailed Interpretation

The ¹³C NMR spectrum is predicted to show 13 distinct carbon signals:

-

Carbonyl Carbons (~204 and ~175 ppm): The acetyl carbonyl carbon is expected at a very downfield shift (~204 ppm), while the quinolinone carbonyl (C-2) will appear around ~175 ppm.

-

Aromatic and Olefinic Carbons (~160-105 ppm): The eight carbons of the quinolinone ring system will resonate in this region. The C-4 carbon, attached to the hydroxyl group, will be the most downfield among them (~160 ppm). The assignments can be confirmed using HSQC and HMBC experiments.

-

Methyl Carbons (~30, ~20, and ~15 ppm): The acetyl methyl carbon will appear around ~30 ppm, while the two aromatic methyl carbons (C-7 and C-8) will be observed at higher fields (~20 and ~15 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[5]

Recommended Experimental Protocol

The IR spectrum can be obtained using the KBr pellet method. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. This method is suitable for solid samples and provides high-quality spectra.

Predicted IR Spectrum and Detailed Interpretation

The IR spectrum of 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one is expected to exhibit the following key absorption bands:

-

O-H and N-H Stretching (3400-3100 cm⁻¹): A broad band in the 3400-3200 cm⁻¹ region is characteristic of the O-H stretching vibration, likely broadened due to hydrogen bonding.[6] A medium intensity band around 3200-3100 cm⁻¹ can be attributed to the N-H stretch of the quinolinone ring.

-

C-H Stretching (3050 and 2950 cm⁻¹): Weak absorptions above 3000 cm⁻¹ are indicative of aromatic C-H stretching, while those just below 3000 cm⁻¹ correspond to aliphatic C-H stretching of the methyl groups.

-

C=O Stretching (~1700 and ~1650 cm⁻¹): Two strong and sharp peaks are predicted in the carbonyl region. The peak at higher wavenumber (~1700 cm⁻¹) is assigned to the acetyl C=O stretch, while the one at lower wavenumber (~1650 cm⁻¹) corresponds to the C=O stretch of the quinolinone ring.[7] Conjugation and hydrogen bonding typically lower the stretching frequency of the carbonyl group.

-

C=C Aromatic Stretching (~1600-1480 cm⁻¹): Several medium to strong bands in this region are characteristic of the C=C stretching vibrations within the aromatic ring system.[8]

-

Fingerprint Region (< 1500 cm⁻¹): This region will contain a complex pattern of absorptions arising from C-H bending, C-N stretching, and other skeletal vibrations, which are unique to the molecule.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.[9]

Recommended Experimental Protocol

Electron Ionization (EI) mass spectrometry is a common technique for the analysis of small organic molecules. The sample is introduced into the ion source, where it is bombarded with high-energy electrons, causing ionization and fragmentation.[10]

Proposed Fragmentation Pathway

The EI mass spectrum of 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one is expected to show a molecular ion peak at m/z 231. The fragmentation pattern is likely to be dominated by cleavages of the substituents on the quinolinone core. Common fragmentation pathways for quinolone derivatives include the loss of small neutral molecules like CO and H₂O.[11]

A plausible fragmentation pathway is as follows:

-

Loss of a methyl radical: The molecular ion ([M]⁺, m/z 231) can lose a methyl radical from the acetyl group to form a stable acylium ion at m/z 216.

-

Loss of the acetyl group: Cleavage of the bond between C-3 and the acetyl group can result in the loss of a ketene molecule (CH₂=C=O) or an acetyl radical, leading to a fragment at m/z 188.

-

Loss of carbon monoxide: Subsequent loss of a CO molecule from the quinolinone ring of the m/z 188 fragment can lead to a fragment at m/z 160.

Caption: Proposed mass spectrometry fragmentation pathway.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one. The predicted NMR, IR, and MS data, along with their detailed interpretations, offer a solid foundation for researchers working with this compound. The provided experimental protocols are based on standard practices and can be readily adapted for laboratory use. The synergistic use of these spectroscopic techniques will enable the unambiguous characterization of this important quinolinone derivative.

References

- S. M. Roopan and F. R. Khan, "Alkaloid analogues of natural or synthetic anticancer agents," Department of Chemistry, School of Science and Humanities, VIT-University, Vellore-632 014, Tamilnadu, India, 2009.

-

A. Weisz, D. Andrzejewski, and A. Mandelbaum, "Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization," Journal of Mass Spectrometry, vol. 31, no. 6, pp. 676-680, 1996. [Online]. Available: [Link]

-

M. A. El-Hashash, S. A. Rizk, and S. A. El-Sadek, "5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis," Molecules, vol. 26, no. 1, p. 123, 2021. [Online]. Available: [Link]

- P. Shanmugam, P. S. Veni, and R. Palaniappan, "Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact," Organic Mass Spectrometry, vol. 18, no. 11, pp. 495-498, 1983.

- S. S. Kadam, K. R. P. H. Rao, and J. R. K. Kumar, "SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS," Rasayan Journal of Chemistry, vol. 2, no. 3, pp. 631-636, 2009.

-

Supporting Information, "General experimental procedures," Royal Society of Chemistry. [Online]. Available: [Link]

- A. M. S. Silva, "Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety," Journal of the Serbian Chemical Society, vol. 84, no. 10, pp. 1035-1047, 2019.

-

A. A. El-Sayed, "Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors," Semantic Scholar, 2025. [Online]. Available: [Link]

- A. M. S. Silva, D. C. G. A. Pinto, and J. A. S. Cavaleiro, "Advanced NMR techniques for structural characterization of heterocyclic structures," Current Organic Chemistry, vol. 8, no. 5, pp. 397-427, 2004.

-

Metaclay, "Interpreting Infrared Spectra: An Exploration from Wavenumber to Functional Groups," Metaclay, 2023. [Online]. Available: [Link]

-

ACS Publications, "NMR Guidelines for ACS Journals," American Chemical Society. [Online]. Available: [Link]

-

Chemistry LibreTexts, "Mass Spectrometry - Fragmentation Patterns," Chemistry LibreTexts, 2023. [Online]. Available: [Link]

-

S. A. A. El-Daly, "Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes," ResearchGate, 2025. [Online]. Available: [Link]

-

Dr. Puspendra Classes, "Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage," YouTube, 2018. [Online]. Available: [Link]

-

J. Ashenhurst, "Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra," Master Organic Chemistry, 2016. [Online]. Available: [Link]

-

M. M. Abdou, "Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view," ResearchGate, 2018. [Online]. Available: [Link]

-

J. M. Chalmers, "Interpretation of Infrared Spectra, A Practical Approach," Wiley Analytical Science, 2002. [Online]. Available: [Link]

-

Chem Help ASAP, "common fragmentation mechanisms in mass spectrometry," YouTube, 2022. [Online]. Available: [Link]

-

University of Cambridge, "NMR Techniques in Organic Chemistry: a quick guide," University of Cambridge. [Online]. Available: [Link]

-

Emery Pharma, "A Step-By-Step Guide to 1D and 2D NMR Interpretation," Emery Pharma, 2018. [Online]. Available: [Link]

-

Beaudry Group, "Beaudry Group Routine 1H NMR Guidelines," Oregon State University. [Online]. Available: [Link]

-

Y. Li, et al., "A direct metal-free C2-H functionalization of quinoline N-oxides - Supporting Information," Royal Society of Chemistry. [Online]. Available: [Link]

-

Y. Zhang, et al., "Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics," ResearchGate, 2024. [Online]. Available: [Link]

-

Y. Zhang, et al., "Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics," PubMed Central, 2024. [Online]. Available: [Link]

- S. M. Roopan, et al., "1-[(2-Chloro-7,8-dimethylquinolin-3-yl)methyl]pyridin-2(1H)-one," Acta Crystallographica Section E, vol. 66, no. 7, p. o1601, 2010.

-

A. F. Olea, et al., "An Efficient and Selective 7-(Diethylamino)quinolin-2(1 H )-One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution," ResearchGate, 2025. [Online]. Available: [Link]

-

ChemBK, "3-ACETYL-4-HYDROXY-1-METHYL-2(1H)-QUINOLINONE," ChemBK. [Online]. Available: [Link]

-

N. G. N. Tugizimana, et al., "Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids," PubMed Central, 2017. [Online]. Available: [Link]

-

HSC Chemistry, "Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry," YouTube, 2023. [Online]. Available: [Link]

Sources

- 1. emerypharma.com [emerypharma.com]

- 2. thno.org [thno.org]

- 3. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. Interpreting Infrared Spectra: An Exploration from Wavenumber to Functional Groups [en.biotech-pack.com]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

X-ray crystal structure of 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one

An In-Depth Technical Guide to the X-ray Crystal Structure of 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one: From Synthesis to Structural Elucidation and In Silico Analysis

Authored by: A Senior Application Scientist

Foreword: The Quinolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinolinone motif is a cornerstone in the architecture of pharmacologically active molecules. Its derivatives have garnered significant attention due to their wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The 3-acetyl-4-hydroxyquinolin-2(1H)-one core, in particular, serves as a versatile synthetic intermediate for a variety of heterocyclic compounds.[2][3] Understanding the precise three-dimensional arrangement of atoms within this scaffold is paramount for rational drug design and the development of next-generation therapeutics. This guide provides a comprehensive, field-proven methodology for the synthesis, crystallographic analysis, and in silico evaluation of a specific derivative, 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one. While a public crystal structure for this exact molecule is not yet available, this document outlines the complete workflow to achieve this, drawing upon established data for analogous compounds to anticipate its structural features.

Part 1: Provenance and Synthesis of the Target Compound

The journey to a crystal structure begins with the synthesis and rigorous purification of the target molecule. The quality of the starting material directly impacts the probability of obtaining diffraction-quality single crystals.

Synthetic Protocol: A Reliable Pathway to 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one

The synthesis of the title compound can be achieved through a well-established cyclocondensation reaction. The following protocol is adapted from established literature procedures for similar quinolinone derivatives.[3][4]

Step 1: Synthesis of 4-hydroxy-7,8-dimethylquinolin-2(1H)-one

-

In a round-bottom flask equipped with a reflux condenser, combine 2,3-dimethylaniline (1 equivalent) and diethyl malonate (1.2 equivalents).

-

Heat the reaction mixture at 140-150 °C for 2 hours.

-

Increase the temperature to 240 °C and maintain for 1 hour. The mixture will solidify upon cooling.

-

Recrystallize the solid from ethanol to yield 4-hydroxy-7,8-dimethylquinolin-2(1H)-one.

Step 2: Acetylation at the C3 Position

-

Suspend the product from Step 1 in acetic acid.

-

Add acetyl chloride (1.5 equivalents) dropwise at room temperature.

-

Heat the mixture to reflux for 4 hours.

-

After cooling, pour the reaction mixture into ice water.

-

Collect the resulting precipitate by filtration, wash with water, and dry.

-

Recrystallize from a suitable solvent system (e.g., ethanol/DMF) to obtain pure 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one.

Essential Characterization

Prior to crystallization attempts, the identity and purity of the synthesized compound must be unequivocally confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Part 2: The Crystallization Workflow: From Solution to a Diffraction-Ready Crystal

The growth of a single, well-ordered crystal is often the most challenging step in X-ray crystallography. The following workflow provides a systematic approach to this critical phase.

Workflow for Crystallization and X-ray Diffraction```dot

Caption: A workflow integrating synthesis, structural biology, and computational modeling for drug discovery.

Hypothetical Molecular Docking Study

To illustrate the utility of the crystal structure, a hypothetical molecular docking study can be proposed. Many quinolone and quinolinone derivatives are known to target bacterial DNA gyrase or topoisomerase IV.

Protocol:

-

Target Preparation: Obtain the crystal structure of the target protein (e.g., Staphylococcus aureus DNA gyrase) from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Ligand Preparation: Use the experimentally determined coordinates of 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one. Assign partial charges and define rotatable bonds.

-

Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to predict the binding mode and affinity of the quinolinone derivative within the active site of the enzyme.

-

Analysis: Analyze the predicted binding poses, paying close attention to hydrogen bonds, hydrophobic interactions, and other key interactions with active site residues. This analysis can guide the design of more potent analogs.

Conclusion

This technical guide has provided a comprehensive roadmap for the synthesis, crystallographic analysis, and in silico evaluation of 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one. By following these field-proven protocols, researchers can obtain high-resolution structural information that is critical for understanding the physicochemical properties of this important class of molecules and for accelerating the design of novel therapeutic agents. The integration of chemical synthesis, X-ray crystallography, and computational modeling represents a powerful paradigm in modern drug discovery.

References

-

Abdel Reheim, M. A. M., Abdou, M. M., & Abdel Hafiz, M. I. S. (Year). Synthesis of 3-acetyl-4-hydroxyquinolin-2(1H)-one. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis of 3-acetyl-4-hydroxy-1-methyl-2-quinolinone (6). ResearchGate. [Link]

-

Abdou, M. M., et al. (2018). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. ResearchGate. [Link]

-

National Institutes of Health. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). 3-Acetylquinoline Derivatives: Synthesis and Reactions (A Review). ResearchGate. [Link]

-

ResearchGate. (n.d.). Structures of the quinoline derivatives. ResearchGate. [Link]

-

National Institutes of Health. (n.d.). Quinoline. PubChem. [Link]

-

ResearchGate. (n.d.). Crystal structures and NLO properties of quinoline derivatives. ResearchGate. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Access Structures. CCDC. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. CCDC. [Link]

-

ScienceDirect. (n.d.). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. ScienceDirect. [Link]

-

National Institutes of Health. (n.d.). 3-Acetyl-umbelliferone. PubChem. [Link]

-

MDPI. (n.d.). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Structural Chemistry Data, Software, and Insights. CCDC. [Link]

-

University of Helsinki. (2022). One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione. Helda. [Link]

-

ACS Publications. (2026). Deaminative Ring Contraction for the Modular Synthesis of Pyrido[n]helicenes. Organic Letters. [Link]

-

ResearchGate. (n.d.). X-ray Structure Analyses of 4-Hydroxy-1-Methylquinolin-2(1H)-One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E)-4-(2-Benzylidene-Hydrazineyl)Quinolin-2. ResearchGate. [Link]

-

National Institutes of Health. (n.d.). 7-acetyl-3,4-dihydro-1H-quinazolin-2-one. PubChem. [Link]

-

National Institutes of Health. (n.d.). 8-Acetyl-7-hydroxy-4-methylcoumarin. PubChem. [Link]

-

National Institutes of Health. (n.d.). Caudatin. PubChem. [Link]

Sources

A Strategic Guide to Target Identification and Validation for the Novel Compound 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one

Abstract: The compound 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one represents a novel chemical entity built upon the 4-hydroxy-quinolin-2-one scaffold. This core structure is recognized as a "privileged scaffold" in medicinal chemistry, known for its versatile binding capabilities and presence in a wide array of biologically active agents.[1][2][3][4] Given the absence of specific literature for this exact molecule, this guide abandons a conventional data-summary approach. Instead, it presents a hypothesis-driven strategy for the systematic identification, validation, and mechanistic elucidation of its potential therapeutic targets. We will leverage structure-activity relationships from analogous compounds to propose high-probability target classes—specifically protein tyrosine kinases, histone deacetylases, and GABA-A receptors. For each hypothesis, we provide the scientific rationale and a multi-tiered experimental workflow, complete with detailed protocols, to guide researchers from initial screening to mechanism-of-action studies. This document serves as a comprehensive roadmap for drug discovery professionals seeking to unlock the therapeutic potential of this promising new molecule.

Part 1: Compound Analysis and Rationale for Investigation

The molecule, 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one, possesses a distinct chemical architecture. The core is a quinolin-2-one, a bicyclic heterocycle that is a cornerstone of numerous pharmaceuticals.[5][6] The key substitutions—a hydroxyl group at C4, an acetyl group at C3, and two methyl groups on the benzene ring—create a unique electronic and steric profile that dictates its potential interactions with biological macromolecules.

The 4-hydroxy-2-quinolinone motif, in particular, has attracted significant attention for its diverse pharmacological properties, including anti-inflammatory, anticancer, antibacterial, and neuroprotective activities.[2][4] This established bioactivity profile provides a strong rationale for investigating this novel derivative as a potential therapeutic agent. Our strategy is therefore to infer plausible biological targets based on the known activities of this privileged scaffold and to outline a rigorous process for experimental validation.

Part 2: Hypothesis-Driven Target Exploration

Based on extensive analysis of the quinolinone scaffold in drug discovery, we propose three primary, high-probability therapeutic hypotheses.

Hypothesis A: Inhibition of Protein Tyrosine Kinases (PTKs)

Scientific Rationale: The quinoline and quinolinone scaffolds are integral to a multitude of approved and investigational protein kinase inhibitors.[1][7][8] These molecules often act as ATP-competitive inhibitors by occupying the adenine-binding pocket of the kinase domain. Derivatives have shown potent activity against receptor tyrosine kinases like EGFR and PDGF-R, as well as non-receptor kinases.[9][10][11] The structural features of 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one are consistent with those required for interaction within a kinase hinge region, making PTKs a primary hypothetical target class.

Illustrative Signaling Pathway: EGFR

The Epidermal Growth Factor Receptor (EGFR) is a well-validated cancer target whose signaling cascade is depicted below. Inhibition of this pathway can halt tumor cell proliferation and survival.

Caption: Hypothesized inhibition of the EGFR signaling cascade.

Hypothesis B: Inhibition of Histone Deacetylases (HDACs)

Scientific Rationale: HDAC inhibitors represent a major class of epigenetic drugs used in oncology. The canonical pharmacophore for these inhibitors consists of three parts: a "cap" group that interacts with the surface of the enzyme, a "linker" that enters the catalytic channel, and a "zinc-binding group" (ZBG) that chelates the catalytic zinc ion. Quinoline and its isosteres (like quinazoline) have been successfully employed as cap groups in potent HDAC inhibitors.[12][13][14] The 4-hydroxy-quinolin-2-one core of our compound can serve as an effective cap group. While it lacks a classical linker and ZBG, it could either act as a novel class of inhibitor or serve as a scaffold for the rational design of more traditional HDAC inhibitors.

Hypothesis C: Allosteric Modulation of GABA-A Receptors

Scientific Rationale: The central nervous system (CNS) is another promising area. Certain 4-quinolinone derivatives have been identified as high-affinity ligands and positive allosteric modulators (PAMs) at the benzodiazepine binding site of GABA-A receptors.[15][16] PAMs do not activate the receptor directly but enhance the effect of the endogenous neurotransmitter, GABA, leading to increased neuronal inhibition.[17][18] This mechanism is responsible for the anxiolytic, sedative, and anticonvulsant effects of benzodiazepines. The lipophilic nature of the dimethylated benzene ring and the hydrogen-bonding potential of the acetyl and hydroxyl groups suggest the compound could favorably interact with an allosteric pocket on the GABA-A receptor complex.

Conceptual Diagram: Allosteric Modulation

Caption: Mechanism of a Positive Allosteric Modulator (PAM).

Part 3: A Multi-Tiered Strategy for Target Validation

To systematically test these hypotheses, we propose a three-tiered experimental workflow. This approach is designed to move from broad, high-throughput screening to specific, mechanistic validation, ensuring a high degree of scientific rigor.

Caption: Three-tiered workflow for target identification and validation.

Tier 1: Broad Screening & Hit Identification

The objective of this tier is to rapidly assess the compound's activity against large panels of potential targets to identify initial "hits."

Protocol 1: In Vitro Kinase Panel Screen

-

Objective: To determine the inhibitory activity of the compound against a broad panel of recombinant human protein kinases.

-

Materials: 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one (solubilized in DMSO, 10 mM stock), commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega), ATP, appropriate kinase-specific substrates.

-

Methodology:

-

Submit the compound for screening at a fixed concentration (typically 1-10 µM) against a panel of >300 kinases.

-

Assays are typically run as competition binding assays (e.g., KINOMEscan) or enzymatic activity assays that measure ATP consumption (e.g., ADP-Glo).

-

The primary output is the percent inhibition (% Inhibition) for each kinase at the tested concentration.

-

-

Interpretation: Kinases showing significant inhibition (e.g., >50%) are considered primary hits. A follow-up dose-response curve is generated for these hits to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol 2: Anti-Proliferation Phenotypic Screen

-

Objective: To assess the compound's effect on the growth and viability of various human cancer cell lines.

-

Materials: A panel of cancer cell lines relevant to the hypothesized targets (e.g., A549/H1975 for EGFR, K562 for BCR-ABL, HCT-116 for general cytotoxicity), cell culture medium, fetal bovine serum (FBS), 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) reagent.

-

Methodology:

-

Seed cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat cells with a serial dilution of the compound (e.g., from 100 µM to 1 nM) for 72 hours.

-

Add MTS reagent to each well and incubate for 1-4 hours. The reagent is converted to a colored formazan product by viable cells.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the percentage of cell viability relative to a vehicle-treated control (e.g., DMSO) and plot a dose-response curve to determine the half-maximal growth inhibition (GI₅₀).

-

-

Interpretation: Potent activity (low GI₅₀) in a cell line known to be dependent on a specific kinase (a "hit" from Protocol 1) suggests on-target activity.

| Hypothetical Tier 1 Data | Kinase Inhibition (10 µM) | Cell Line GI₅₀ (µM) |

| Compound A | EGFR: 95% | H1975 (EGFR-mutant): 0.5 |

| (User Compound) | FLT3: 88% | MV-4-11 (FLT3-ITD): 1.2 |

| SRC: 65% | HCT-116 (Colon): >50 | |

| CDK2: 15% | MCF-7 (Breast): >50 |

Tier 2: Target Engagement & Direct Binding Confirmation

Once hits are identified, this tier confirms that the compound directly binds to its putative target within a more physiological context.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

-

Objective: To verify target engagement in intact cells by measuring changes in the thermal stability of the target protein upon ligand binding.

-

Methodology:

-

Treat cultured cells with the compound or vehicle control.

-

Lyse the cells and divide the lysate into aliquots.

-

Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C).

-

Centrifuge to pellet precipitated proteins. The supernatant contains the soluble, non-denatured protein fraction.

-

Analyze the amount of soluble target protein remaining at each temperature using Western Blot or ELISA.

-

-

Interpretation: A shift in the melting curve to a higher temperature in the compound-treated sample indicates that the compound has bound to and stabilized the target protein in the cellular environment.

Tier 3: Mechanism of Action (MoA) Elucidation

This final tier investigates the functional consequences of target engagement.

Protocol 4: Western Blot for Downstream Pathway Analysis

-

Objective: To determine if the compound inhibits the signaling pathway downstream of the target kinase.

-

Methodology:

-

Culture cells (e.g., H1975) and serum-starve them overnight.

-

Pre-treat cells with various concentrations of the compound for 1-2 hours.

-

Stimulate the cells with the appropriate growth factor (e.g., EGF) for 10-15 minutes.

-

Lyse the cells, separate proteins by SDS-PAGE, and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against the phosphorylated (active) form of the target and key downstream proteins (e.g., p-EGFR, p-ERK, p-AKT).

-

Use antibodies against the total protein levels as loading controls.

-

Visualize bands using chemiluminescence.

-

-

Interpretation: A dose-dependent decrease in the phosphorylation of the target and its downstream effectors, without a change in total protein levels, confirms functional inhibition of the signaling pathway.

Part 4: Conclusion and Future Directions

This guide outlines a robust, hypothesis-driven framework for elucidating the therapeutic targets of 3-Acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one. By leveraging the known pharmacology of the quinolinone scaffold, we have prioritized protein kinases, HDACs, and GABA-A receptors as high-probability target classes. The proposed multi-tiered validation strategy provides a clear experimental path from broad screening to precise mechanism-of-action studies.

Successful validation of a target using these methods will open the door to subsequent stages of drug development, including:

-

Lead Optimization: Synthesizing analogues to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

In Vivo Efficacy Studies: Testing the compound in relevant animal models of disease (e.g., tumor xenograft models for a kinase inhibitor).

-

Pharmacokinetic and Toxicological Profiling: Assessing the compound's behavior and safety profile in living organisms.

By following this systematic approach, researchers can efficiently and rigorously uncover the therapeutic potential of this novel chemical entity.

References

- Wikipedia. (n.d.). Quinolone antibiotic.

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. Available at: [Link]

-

Jampilek, J., Musiol, R., Pesko, M., Kralova, K., Vejsova, M., Carroll, J., Coffey, A., Finster, J., Tabak, D., Niedbala, H., Kozik, V., Polanski, J., Csollei, J., & Dohnal, J. (2009). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 14(3), 1145-1159. Available at: [Link]

-

Vila, J., & Martinez-Puchol, S. (2010). Mechanism of action of and resistance to quinolones. Microbial Biotechnology, 3(4), 369-382. Available at: [Link]

-

Mehta, A. (2011). Mechanism of Action of Quinolones and Fluoroquinolones. PharmaXChange.info. Available at: [Link]

-

Schmid, A., & Sieghart, W. (2020). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 25(21), 5061. Available at: [Link]

-

Viswanathan, A. G. (2015). Quinolones | drug develoupment | mechanism of action | future. SlideShare. Available at: [Link]

-

Maguire, M. P., Sheets, K. R., McVety, K., Spada, A. P., & Zilberstein, A. (1994). A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Journal of Medicinal Chemistry, 37(14), 2129-2137. Available at: [Link]

-

Proisl, K., et al. (2017). Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. Current Organic Chemistry, 21(19). Available at: [Link]

-

Jampilek, J., et al. (2009). Ring-substituted 4-hydroxy-1H-quinolin-2-ones: preparation and biological activity. Molecules, 14(3), 1145-1159. Available at: [Link]

-

Mehta, D. K., et al. (2024). Quinolone scaffolds as potential drug candidates against infectious microbes: a review. Medicinal Chemistry Research, 33, 1-25. Available at: [Link]

-

Solomon, V. R., & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current Medicinal Chemistry, 18(10), 1488-1508. Available at: [Link]

-

Pontiki, E., et al. (2021). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 26(23), 7338. Available at: [Link]

-

de Souza, M. V. N. (2020). Quinoline: An Attractive Scaffold in Drug Design. Mini-Reviews in Medicinal Chemistry, 20(13), 1195-1209. Available at: [Link]

-

Savić, M. M., et al. (2010). Developing dual functional allosteric modulators of GABA(A) receptors. British Journal of Pharmacology, 161(7), 1549-1561. Available at: [Link]

-

Solomon, V. R., & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current Medicinal Chemistry, 18(10), 1488-1508. Available at: [Link]

-

Musiol, R. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, 12(1), 65-80. Available at: [Link]

-

Phosri, S., et al. (2022). Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. Molecules, 27(22), 7949. Available at: [Link]

-

Pires, B. R., et al. (2024). Biological activity of natural 2-quinolinones. Natural Product Research, 39(5), 1-15. Available at: [Link]

-

da Silva, P. B., et al. (2022). Hybrids of Imatinib with Quinoline: Synthesis, Antimyeloproliferative Activity Evaluation, and Molecular Docking. Molecules, 27(5), 1664. Available at: [Link]

-

Da Settimo, F., et al. (2009). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. Journal of Medicinal Chemistry, 52(1), 57-67. Available at: [Link]

-

Duong, T. H., et al. (2015). Novel 4-Oxoquinazoline-Based N-Hydroxypropenamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 58(2), 923-937. Available at: [Link]

-